N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide
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Overview
Description
This compound is a derivative of 2,5-dioxopyrrolidin-1-yl . It is used in the field of medicinal chemistry for its potential therapeutic properties .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The process yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a similar compound is1S/C13H14N2O7/c16-9-1-2-10 (17)14 (9)6-8-21-7-5-13 (20)22-15-11 (18)3-4-12 (15)19/h1-2H,3-8H2
.
Scientific Research Applications
Chemical Synthesis and Modifications
Research has focused on developing novel synthetic pathways for sulfonamides, which are crucial in medicinal chemistry for drug development. For instance, the divergent chemical synthesis of prolines bearing fluorinated one-carbon units showcases the synthetic versatility of sulfonamide derivatives in creating optically active prolines with potential biological activity (R. Nadano et al., 2006).
Drug Design and Pharmacological Potentials
Sulfonamides have been explored for their pharmacological potential, including their role as ligands for receptor selectivity and their application in treating complex diseases. The study on N-alkylated arylsulfonamides highlights their significance in designing selective 5-HT7 receptor ligands or multifunctional agents, demonstrating their therapeutic potential for CNS disorders (V. Canale et al., 2016).
Analytical Methods
Sulfonamides have also been the subject of developing analytical methods for their quantification in biological matrices, showcasing the importance of these compounds in pharmacokinetics and drug metabolism studies. For example, high-performance liquid chromatography with fluorescence detection has been used for the quantitative analysis of sulpiride, a sulfonamide derivative, in body fluids (G. Alfredsson et al., 1979).
Antimicrobial and Anticancer Activities
Several studies have synthesized sulfonamide derivatives to evaluate their antimicrobial and anticancer activities. Research into novel heterocyclic compounds containing a sulfonamido moiety aims at developing new antibacterial agents, highlighting the broad applicability of sulfonamides in therapeutic areas beyond their traditional use (M. E. Azab et al., 2013).
Environmental and Material Sciences
Sulfonamides have been investigated for their applications in material science, such as in the development of polymer light-emitting diodes, indicating their utility in electronic and optical materials (Y. Cao et al., 1997).
Mechanism of Action
Target of Action
The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
The compound interacts with its targets by inhibiting the calcium currents . This inhibition disrupts the normal flow of calcium ions through the Cav 1.2 channels, leading to changes in the cellular functions that depend on calcium signaling.
Biochemical Pathways
The affected pathways primarily involve calcium signaling . The downstream effects of disrupting these pathways can vary widely, depending on the specific cellular context.
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes , negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability and a favorable safety profile.
Result of Action
The molecular and cellular effects of the compound’s action include potent anticonvulsant properties . In animal seizure models, the compound has shown broad-spectrum activity. It has also proven effective in pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Future Directions
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-15-6-7-16(20)18(15)10-12-23-11-9-17-24(21,22)13-8-14-4-2-1-3-5-14/h1-5,17H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGQSUGXCFSGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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